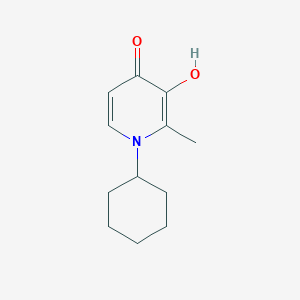![molecular formula C12H17BrN2Si B8712810 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)-](/img/structure/B8712810.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)-
概要
説明
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 3 and 4 positions, and a trimethylsilyl group at the 2-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the trimethylsilyl group through silylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the procedures.
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- involves its interaction with specific molecular targets. The bromine and trimethylsilyl groups influence its reactivity and binding properties, allowing it to interact with enzymes, receptors, or other biological molecules. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 5-Bromo-3-methoxy-2-(trimethylsilyl)ethynylpyridine
- 5-Bromo-3-iodo-2-methoxypyridine
- 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, methyl, and trimethylsilyl groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C12H17BrN2Si |
|---|---|
分子量 |
297.27 g/mol |
IUPAC名 |
(5-bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C12H17BrN2Si/c1-7-9(13)6-14-11-10(7)8(2)12(15-11)16(3,4)5/h6H,1-5H3,(H,14,15) |
InChIキー |
YNJINFVPRZKNML-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(NC2=NC=C1Br)[Si](C)(C)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

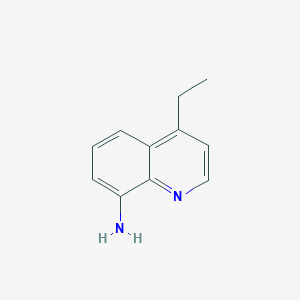
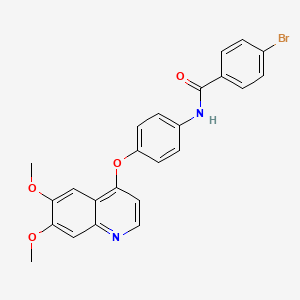

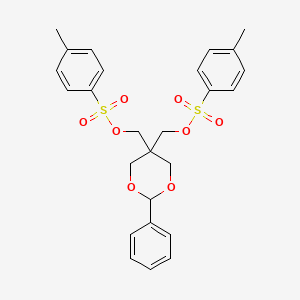
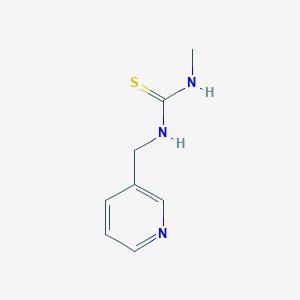
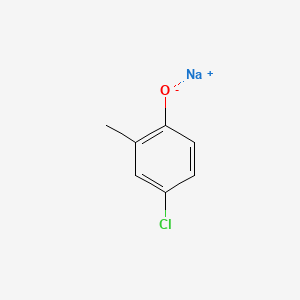

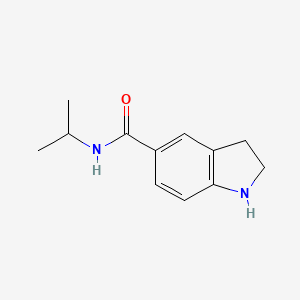
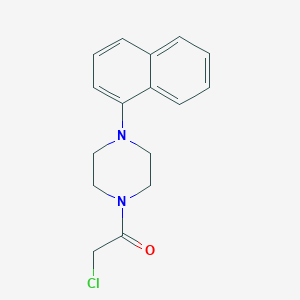
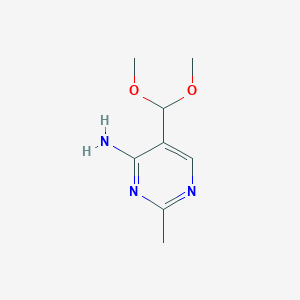
![8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B8712819.png)
![2-Butanone, 4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B8712832.png)
